molecular formula C23H21Cl2N3O5 B2523908 ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate CAS No. 478248-77-0

ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate

Cat. No.: B2523908
CAS No.: 478248-77-0
M. Wt: 490.34
InChI Key: SABIAJQQXQARDD-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate is a useful research compound. Its molecular formula is C23H21Cl2N3O5 and its molecular weight is 490.34. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[4-[2-[(2,4-dichlorophenyl)methyl]-3-ethoxy-3-oxopropanoyl]triazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O5/c1-3-32-22(30)14-6-9-17(10-7-14)28-13-20(26-27-28)21(29)18(23(31)33-4-2)11-15-5-8-16(24)12-19(15)25/h5-10,12-13,18H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABIAJQQXQARDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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